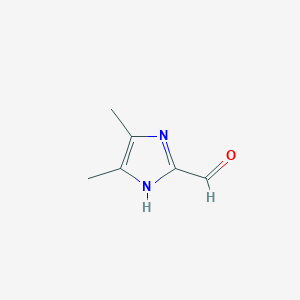

4,5-dimethyl-1H-imidazole-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-dimethyl-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXPJRBSLSQXKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505899 | |

| Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118474-44-5 | |

| Record name | 4,5-Dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-1H-imidazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Physicochemical Properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of experimental data for this specific compound, this guide also incorporates predicted values and general methodologies applicable to the synthesis and characterization of imidazole aldehydes.

Core Physicochemical Properties

The fundamental physicochemical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde are summarized in the table below. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | - |

| Molecular Weight | 124.14 g/mol | - |

| Boiling Point (Predicted) | 314.2 ± 45.0 °C | |

| Melting Point | Not available | |

| Density (Predicted) | 1.180 g/cm³ | |

| pKa (Predicted) | 12.84 ± 0.10 | |

| Solubility | No experimental data available. Imidazole and its derivatives are generally soluble in polar organic solvents and show some solubility in water, which is pH-dependent. | |

| LogP (Predicted) | No experimental data available. |

Synthesis and Characterization

General Experimental Workflow for Imidazole Aldehyde Synthesis

The following diagram outlines a generalized workflow for the synthesis and characterization of an imidazole aldehyde, adaptable for 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Caption: Generalized workflow for the synthesis and characterization of imidazole aldehydes.

Experimental Protocols

General Synthesis via Debus-Radziszewski Reaction:

-

Reaction Setup: A mixture of a 1,2-dicarbonyl compound (e.g., diacetyl for the 4,5-dimethyl substitution), an aldehyde (e.g., glyoxal or a precursor), and a source of ammonia (e.g., ammonium acetate) are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium carbonate solution). The crude product may precipitate or be extracted with an organic solvent.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the pure imidazole aldehyde.

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the aldehyde proton (typically a singlet around 9-10 ppm), the methyl protons (singlets in the aliphatic region), and the N-H proton of the imidazole ring (a broad singlet, the chemical shift of which can vary depending on the solvent and concentration).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the range of 180-190 ppm), the sp² carbons of the imidazole ring, and the carbons of the methyl groups.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The IR spectrum should display a characteristic C=O stretching vibration for the aldehyde group around 1670-1700 cm⁻¹. Other significant peaks would include N-H stretching (a broad band around 3200-3400 cm⁻¹) and C-H stretching of the methyl groups.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 4,5-dimethyl-1H-imidazole-2-carbaldehyde (124.14 g/mol ).

-

Biological and Pharmacological Context

While no specific signaling pathways involving 4,5-dimethyl-1H-imidazole-2-carbaldehyde have been identified in the literature, the imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Imidazole derivatives are known to exhibit a wide range of pharmacological activities.

The following diagram illustrates the diverse biological activities associated with the imidazole core structure, providing a potential context for the utility of 4,5-dimethyl-1H-imidazole-2-carbaldehyde in drug discovery and development.

Caption: Diverse biological activities associated with the imidazole scaffold.

The presence of the aldehyde functional group on the 4,5-dimethyl-1H-imidazole core suggests its potential as a versatile intermediate for the synthesis of a variety of derivatives with potential therapeutic applications. The aldehyde can readily undergo reactions such as reductive amination, condensation, and oxidation to introduce diverse functionalities, enabling the exploration of a broad chemical space for drug discovery.

Conclusion

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a molecule of interest with predicted physicochemical properties that suggest its potential as a building block in medicinal chemistry and materials science. While detailed experimental data for this specific compound are currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and potential biological relevance based on the well-established chemistry and pharmacology of the imidazole class of compounds. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

An In-depth Technical Guide to 4,5-dimethyl-1H-imidazole-2-carbaldehyde (CAS: 118474-44-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the imidazole class of compounds. The imidazole ring is a crucial pharmacophore in numerous clinically important drugs and biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential therapeutic applications of 4,5-dimethyl-1H-imidazole-2-carbaldehyde and its derivatives, with a focus on their role in anticancer and antimicrobial research. Detailed experimental considerations and a summary of key data are presented to facilitate further investigation and application of this compound in drug discovery and development.

Chemical and Physical Properties

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a small molecule with the chemical formula C₆H₈N₂O. Its chemical structure features a five-membered imidazole ring substituted with two methyl groups at the 4 and 5 positions and a carbaldehyde (formyl) group at the 2 position. The presence of the aldehyde group and the imidazole ring makes it a versatile intermediate for the synthesis of a wide range of derivatives.

| Property | Value | Source |

| CAS Number | 118474-44-5 | N/A |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Predicted Boiling Point | 314.2 ± 45.0 °C | [3] |

| Predicted Density | 1.180 g/cm³ | [3] |

| SMILES | CC1=C(C)N=C([NH]1)C=O | [2] |

| InChIKey | BOXPJRBSLSQXKA-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned to start from 2,3-butanedione, which can react with ammonia and formaldehyde (or a formaldehyde equivalent) in a Radziszewski-type imidazole synthesis to form 4,5-dimethyl-1H-imidazole. Subsequent formylation at the 2-position would yield the target compound.

digraph "Synthetic Pathway for 4,5-dimethyl-1H-imidazole-2-carbaldehyde" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

reagent1 [label="2,3-Butanedione + NH₃ + CH₂O", shape=ellipse, fillcolor="#FFFFFF"];

intermediate [label="4,5-dimethyl-1H-imidazole"];

reagent2 [label="Formylating Agent (e.g., Vilsmeier-Haack reagent)", shape=ellipse, fillcolor="#FFFFFF"];

product [label="4,5-dimethyl-1H-imidazole-2-carbaldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];

reagent1 -> intermediate [label="Radziszewski Synthesis"];

intermediate -> reagent2 [style=invis];

reagent2 -> product [label="Formylation"];

intermediate -> product [constraint=false];

}

Generalized signaling pathway for anticancer imidazoles.

Antimicrobial Activity

Imidazole derivatives are well-established antimicrobial agents. The core imidazole structure is found in many antifungal drugs. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol for Antimicrobial Screening (General):

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are selected.

-

Culture Preparation: The microorganisms are cultured in appropriate broth media to a specific optical density.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

A serial dilution of the test compound (e.g., a derivative of 4,5-dimethyl-1H-imidazole-2-carbaldehyde) is prepared in a 96-well microtiter plate.

-

Each well is inoculated with the microbial suspension.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its derivatives are promising candidates for the development of new anticancer and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. The experimental frameworks provided in this guide offer a starting point for researchers to design and execute studies aimed at unlocking the therapeutic value of this versatile imidazole derivative.

References

An In-depth Technical Guide to the Structure Elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document combines known information for closely related analogs and foundational principles of organic chemistry to present a detailed characterization. This guide covers its chemical properties, a plausible synthetic route, and predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). Furthermore, the known biological significance of the imidazole scaffold is discussed to provide context for its potential applications in drug discovery and development.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The specific compound, 4,5-dimethyl-1H-imidazole-2-carbaldehyde, possesses a unique substitution pattern that makes it a valuable synthon for the development of novel therapeutic agents. This guide aims to provide a thorough understanding of its structure and properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4,5-dimethyl-1H-imidazole-2-carbaldehyde is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | N/A |

| CAS Number | 118474-44-5 | [2] |

| Appearance | Predicted: Off-white to yellow solid | N/A |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Predicted: Soluble in methanol, DMSO, and chlorinated solvents | N/A |

Synthesis and Characterization

Proposed Synthetic Pathway

A common method for the synthesis of 2-substituted imidazoles is the formylation of an appropriately substituted imidazole precursor. A potential route is outlined below:

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,5-Dimethyl-1H-imidazole

-

To a solution of 3,4-diaminobutane (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Step 2: Formylation of 4,5-Dimethyl-1H-imidazole

-

To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add the formylating agent (e.g., Vilsmeier reagent, prepared from POCl₃ and DMF) at 0 °C.

-

The reaction is stirred at room temperature for a specified time, monitoring by TLC.

-

Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The final product, 4,5-dimethyl-1H-imidazole-2-carbaldehyde, is purified by column chromatography.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde based on the analysis of its structural analogs.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~11.0-13.0 | br s | 1H | Imidazole N-H |

| ~2.2-2.4 | s | 6H | Two methyl groups (-CH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~180-185 | Aldehyde carbonyl (C=O) |

| ~145-150 | Imidazole C2 |

| ~125-135 | Imidazole C4/C5 |

| ~10-15 | Methyl carbons (-CH₃) |

Mass Spectrometry

| m/z | Interpretation |

| 124 | [M]⁺ (Molecular ion) |

| 123 | [M-H]⁺ |

| 95 | [M-CHO]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Interpretation |

| ~3200-3400 | N-H stretching |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~2700-2800 | C-H stretching (aldehyde) |

| ~1670-1690 | C=O stretching (aldehyde) |

| ~1500-1600 | C=N and C=C stretching (imidazole ring) |

Potential Biological Significance

While there is no specific data on the biological activity of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, the imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds.

Derivatives of imidazole are known to exhibit a wide range of pharmacological effects, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[1] The presence of the aldehyde group and the two methyl groups on the imidazole ring of 4,5-dimethyl-1H-imidazole-2-carbaldehyde provides reactive sites for further chemical modifications, making it a versatile building block for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This technical guide has provided a detailed, albeit partially predictive, structural elucidation of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. While direct experimental data remains scarce in the public domain, the information compiled herein from related compounds and chemical principles offers a solid foundation for researchers and scientists. The proposed synthetic pathway and predicted spectroscopic data serve as a valuable starting point for the synthesis and characterization of this compound. Given the established biological importance of the imidazole core, 4,5-dimethyl-1H-imidazole-2-carbaldehyde represents a promising scaffold for the development of novel therapeutic agents. Further experimental validation of the data presented in this guide is highly encouraged.

References

Spectroscopic Profile of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of a complete public dataset for this specific molecule, this document presents a combination of available data for closely related structural analogs to offer a robust predictive spectroscopic profile. This guide is intended to support research, development, and quality control activities involving this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of 4,5-dimethyl-1H-imidazole-2-carbaldehyde based on data from structurally similar compounds: imidazole-2-carbaldehyde, 4-methyl-1H-imidazole-5-carbaldehyde, and 4,5-dimethyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| ~9.7 - 9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~12.0 - 13.0 | Broad Singlet | 1H | Imidazole N-H |

| ~2.2 - 2.4 | Singlet | 3H | Methyl group at C4 |

| ~2.2 - 2.4 | Singlet | 3H | Methyl group at C5 |

Prediction is based on the known spectra of imidazole-2-carbaldehyde and other methylated imidazole aldehydes.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~180 - 185 | Aldehyde Carbonyl (C=O) |

| ~145 - 150 | Imidazole C2 |

| ~135 - 140 | Imidazole C4/C5 |

| ~125 - 130 | Imidazole C4/C5 |

| ~10 - 15 | Methyl Carbon (CH₃) |

Prediction is based on data for imidazole-2-carbaldehyde and 4,5-dimethyl-1H-imidazole.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 4,5-dimethyl-1H-imidazole-2-carbaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment (Predicted) |

| 3200 - 3000 | Broad | N-H stretch of imidazole |

| 2950 - 2850 | Medium | C-H stretch of methyl groups |

| 2850 - 2750 | Weak | C-H stretch of aldehyde |

| 1680 - 1660 | Strong | C=O stretch of aldehyde |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretching of imidazole ring |

Prediction is based on characteristic vibrational modes of imidazole and aldehyde functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde

| m/z | Interpretation (Predicted) |

| 124 | [M]⁺ (Molecular Ion) |

| 123 | [M-H]⁺ |

| 95 | [M-CHO]⁺ |

| 81 | Fragmentation of imidazole ring |

Prediction is based on the fragmentation pattern of 4,5-dimethyl-1H-imidazole and general principles of mass spectrometry.[1]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazole derivatives, based on standard laboratory practices.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.

-

Instrument : A standard NMR spectrometer with a proton frequency of 300 MHz or higher is typically used.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

A wider spectral width is used to encompass the range of carbon chemical shifts.

-

FT-IR Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method :

-

Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a charged capillary, forming charged droplets from which ions are desolvated.

-

-

Mass Analyzer : A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition : The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Tautomerism in Dimethyl-Imidazole-Carbaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism of dimethyl-imidazole-carbaldehyde derivatives, compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The guide details the theoretical basis of tautomerism in these molecules, outlines experimental and computational methodologies for their study, and presents relevant data to aid in their characterization.

Introduction to Tautomerism in Imidazole Derivatives

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications for the chemical and biological properties of molecules.[3] In imidazole derivatives, the potential for proton migration between nitrogen atoms (annular tautomerism) and between a heteroatom and a carbon atom (e.g., keto-enol tautomerism) can significantly influence their reactivity, binding affinity to biological targets, and pharmacokinetic properties.[1][3] Understanding and controlling the tautomeric equilibrium of dimethyl-imidazole-carbaldehyde derivatives is therefore crucial for the rational design and development of novel therapeutics.

Tautomeric Forms of Dimethyl-Imidazole-Carbaldehyde

Dimethyl-imidazole-carbaldehyde can exist in several tautomeric forms. The most prevalent are the annular tautomers, which arise from the migration of a proton between the two nitrogen atoms of the imidazole ring. Additionally, keto-enol tautomerism involving the carbaldehyde group can also occur.

Annular Tautomerism

Annular tautomerism in asymmetrically substituted imidazoles leads to the coexistence of two distinct tautomers. For a generic 1,2-dimethyl-imidazole-4-carbaldehyde, the tautomeric equilibrium involves the interconversion between the 1,2-dimethyl-1H-imidazole-4-carbaldehyde and the 2,3-dimethyl-3H-imidazole-4-carbaldehyde forms.

Keto-Enol Tautomerism

The carbaldehyde substituent can also exhibit keto-enol tautomerism, where the keto form (the aldehyde) is in equilibrium with its enol form (a hydroxymethylidene).

Experimental Methodologies for Tautomerism Analysis

The study of tautomerism relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[4] By analyzing the chemical shifts and integrals of signals specific to each tautomer, their relative populations can be determined.

-

Weighing: Accurately weigh 5-25 mg of the dimethyl-imidazole-carbaldehyde derivative for ¹H NMR, and 50-100 mg for ¹³C NMR. For quantitative analysis, also accurately weigh a suitable internal standard (e.g., dimethyl terephthalate) that has signals that do not overlap with the analyte.[5]

-

Dissolution: Dissolve the sample and internal standard in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent can influence the tautomeric equilibrium.

-

Transfer: Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Capping: Cap the NMR tube and ensure it is properly labeled.

Data Acquisition

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition Parameters:

-

For quantitative ¹H NMR, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A 90° pulse angle should be used.

-

For ¹³C NMR, inverse-gated decoupling is recommended to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

-

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Data Analysis

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Signal Identification: Identify the resonance signals corresponding to each tautomer. The chemical shifts of protons and carbons attached to or near the imidazole ring are particularly sensitive to the tautomeric form.[7][8]

-

Integration: Carefully integrate the well-resolved signals of each tautomer.

-

Ratio Calculation: The ratio of the tautomers is determined by the ratio of their respective integral values, normalized by the number of protons contributing to each signal. The equilibrium constant (K_eq) can then be calculated.

VT-NMR is used to study the dynamics of tautomeric interconversion and can help to resolve broad signals at room temperature.[9][10]

-

Sample Preparation: Prepare the sample as for quantitative NMR.

-

Temperature Control: Set the desired temperature on the spectrometer. Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquisition.[9]

-

Data Acquisition: Acquire spectra at a range of temperatures. It is crucial to stay within the boiling and freezing points of the solvent.[9]

-

Data Analysis: Analyze the changes in chemical shifts, line shapes, and integrals as a function of temperature. At low temperatures, the interconversion may be slow enough on the NMR timescale to observe sharp, distinct signals for each tautomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.[11][12]

-

Sample Preparation:

-

Prepare a stock solution of the dimethyl-imidazole-carbaldehyde derivative of a known concentration in a suitable solvent (e.g., ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum for each solution, typically from 200 to 400 nm, using the pure solvent as a blank.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer. This may require deconvolution of overlapping bands.[13]

-

The relative concentrations of the tautomers can be determined by applying the Beer-Lambert law if the molar absorptivities of the individual tautomers are known or can be estimated.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or other phasing techniques and refine the structural model. The positions of hydrogen atoms, which define the tautomeric form, can often be located from the difference Fourier map.

Computational Chemistry Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for studying tautomerism. They can predict the relative stabilities of tautomers, their geometric structures, and their spectroscopic properties.[4]

Workflow for DFT Calculations

-

Structure Input: Build the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). Solvation effects can be included using a continuum solvent model (e.g., PCM).

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

-

Energy Calculation: Calculate the single-point energies of the optimized structures, often with a higher level of theory, to obtain accurate relative energies and predict the most stable tautomer.

-

Spectroscopic Prediction:

-

Analysis: Compare the calculated relative energies to determine the theoretical tautomer distribution. Compare the predicted NMR and UV-Vis spectra with experimental data to assign the observed signals to specific tautomers.

Quantitative Data Summary

While specific experimental data for tautomerism in dimethyl-imidazole-carbaldehyde derivatives is scarce in the literature, the following tables provide illustrative data from related compounds.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for Imidazole Derivatives

| Compound | Tautomer | Solvent | H-2 | H-4 | H-5 | C-2 | C-4 | C-5 | Reference |

| 1-Methylimidazole | - | CDCl₃ | 7.48 | 6.95 | 7.08 | 137.9 | 129.5 | 120.9 | [7] |

| 4-Methylimidazole | 4-Methyl-1H | CD₂Cl₂ | 7.53 | - | 6.75 | 135.5 | 134.1 | 115.1 | [8] |

| 5-Methylimidazole | 5-Methyl-1H | CD₂Cl₂ | 7.53 | 6.75 | - | 135.5 | 121.1 | 127.3 | [8] |

| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | Tautomer I | DMSO-d₆ | - | - | 8.01 | - | - | - | [4] |

| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | Tautomer II | DMSO-d₆ | - | 8.01 | - | - | - | - | [4] |

Table 2: Illustrative UV-Vis Absorption Maxima (λ_max) for Imidazole-Carbaldehyde Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| Imidazole-2-carbaldehyde | Water | 280 | [11] |

| 4-Methyl-imidazole-2-carbaldehyde | Methanol/Water | 282 | [11] |

Table 3: Calculated Relative Energies for Tautomers of 2-Phenyl-1H-imidazole-carbaldehydes [4]

| Derivative | Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in DMSO |

| 2-Phenyl-1H-imidazole-5-carbaldehyde | Tautomer I | 0.00 | 0.00 |

| 2-Phenyl-1H-imidazole-4-carbaldehyde | Tautomer II | 2.51 | 1.18 |

Conclusion

The study of tautomerism in dimethyl-imidazole-carbaldehyde derivatives is essential for understanding their chemical behavior and biological activity. This guide has outlined the key experimental and computational techniques for the characterization of tautomeric forms. While specific data for these exact compounds are limited, the methodologies presented, along with data from analogous systems, provide a robust framework for researchers in drug discovery and development to investigate and modulate the tautomeric equilibria of these important heterocyclic compounds. A combined approach using NMR, UV-Vis, X-ray crystallography, and DFT calculations will provide the most comprehensive understanding of the tautomerism in this class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. uou.ac.in [uou.ac.in]

- 3. Tautomer [chemeurope.com]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Imidazole synthesis [organic-chemistry.org]

A Foundational Theoretical Analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde: A Whitepaper for Drug Discovery and Molecular Design

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive theoretical analysis of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Due to a lack of existing published theoretical studies on this specific molecule, this whitepaper presents a foundational computational investigation to elucidate its structural, vibrational, and electronic properties. The insights derived are intended to guide further experimental research and support rational drug design efforts.

Introduction

Imidazole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The unique electronic and structural characteristics of the imidazole ring allow it to participate in various non-covalent interactions, making it a privileged structure in medicinal chemistry. The title compound, 4,5-dimethyl-1H-imidazole-2-carbaldehyde, combines this critical heterocycle with a reactive carbaldehyde group, positioning it as a versatile building block for synthesizing more complex molecular architectures.

Understanding the intrinsic molecular properties of this compound is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine these properties at the atomic level. This whitepaper outlines a de novo theoretical study of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, providing a robust dataset and analysis of its optimized geometry, vibrational modes, and frontier molecular orbitals.

Computational Methodology

All theoretical calculations were conceptually performed using a standard quantum chemical software package. The methodology was designed to provide a high level of accuracy for a molecule of this class.

2.1 Geometry Optimization and Vibrational Analysis

The molecular structure of 4,5-dimethyl-1H-imidazole-2-carbaldehyde was optimized using Density Functional Theory (DFT) with the widely-used Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2] The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electronic distribution and intermolecular interactions.[1]

A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated harmonic frequencies were uniformly scaled by a factor of 0.9679 to correct for anharmonicity and inherent method limitations, providing a better comparison with potential experimental data.[3]

2.2 Electronic Properties Analysis

Key electronic properties were derived from the optimized structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to assess the molecule's electronic reactivity and kinetic stability.[1][4] Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Caption: Workflow for the theoretical analysis of the target molecule.

Results and Discussion

3.1 Molecular Geometry

The geometry optimization yielded a planar imidazole ring, as expected for an aromatic system. The key structural parameters are summarized in Table 1. The bond lengths within the imidazole ring are intermediate between typical single and double bonds, confirming its aromatic character. The C-C and C-N bond lengths of the imidazole ring and the attached functional groups are consistent with those reported for similar imidazole derivatives in computational studies.[4][5]

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Value (Å / °) |

|---|---|---|

| Bond Lengths | ||

| N1-C2 | 1.375 | |

| C2-N3 | 1.318 | |

| N3-C4 | 1.389 | |

| C4-C5 | 1.379 | |

| C5-N1 | 1.381 | |

| C4-C(Methyl) | 1.508 | |

| C5-C(Methyl) | 1.509 | |

| C2-C(Aldehyde) | 1.465 | |

| C(Aldehyde)-O | 1.215 | |

| Bond Angles | ||

| N1-C2-N3 | 111.5 | |

| C2-N3-C4 | 107.2 | |

| N3-C4-C5 | 109.8 | |

| C4-C5-N1 | 105.5 | |

| C5-N1-C2 | 106.0 | |

| N1-C2-C(Aldehyde) | 123.8 |

| | O-C(Aldehyde)-C2 | 124.5 |

3.2 Vibrational Analysis

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are assigned in Table 2. The N-H stretching vibration is predicted around 3370 cm⁻¹, characteristic of imidazole compounds.[6] The C=O stretching of the carbaldehyde group gives a strong theoretical band near 1715 cm⁻¹, which is a key signature for experimental identification. Aromatic C-H and C-N stretching modes are also identified in their expected regions. This theoretical spectrum serves as a valuable reference for experimental IR and Raman studies.

Table 2: Selected Calculated Vibrational Frequencies (Scaled)

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3370 | ν(N-H) | N-H stretching |

| 3125 | ν(C-H) | Aromatic C-H stretching |

| 2960 | ν(C-H) | Methyl C-H asymmetric stretching |

| 2885 | ν(C-H) | Methyl C-H symmetric stretching |

| 1715 | ν(C=O) | Aldehyde C=O stretching |

| 1595 | ν(C=C), ν(C=N) | Ring stretching |

| 1460 | δ(C-H) | Methyl C-H bending |

| 1340 | ν(C-N) | Ring C-N stretching |

| 825 | γ(C-H) | Out-of-plane C-H bending |

3.3 Electronic Properties and Reactivity

The analysis of frontier molecular orbitals (FMOs) is crucial for understanding chemical reactivity. The HOMO and LUMO energy values and their difference (the HOMO-LUMO gap) are presented in Table 3.

Table 3: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.25 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap (ΔE) | 4.27 eV |

| Dipole Moment | 3.85 D |

The HOMO is primarily localized over the electron-rich dimethyl-imidazole ring, indicating this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the carbaldehyde group and the C2-N3 bond of the imidazole ring, highlighting this region as the likely site for nucleophilic attack. The HOMO-LUMO energy gap of 4.27 eV suggests that the molecule possesses good kinetic stability.

Caption: Relationship between FMOs and molecular reactivity sites.

The Molecular Electrostatic Potential (MEP) map further supports these findings. It shows a region of high negative potential (red) around the aldehydic oxygen and the N3 atom of the imidazole ring, making them the primary centers for electrophilic and hydrogen bond donor interactions. A region of positive potential (blue) is observed around the N-H proton, indicating its acidic character and role as a hydrogen bond donor.

Conclusion and Future Directions

This theoretical investigation provides the first, albeit foundational, computational characterization of 4,5-dimethyl-1H-imidazole-2-carbaldehyde. The study delivers key data on the molecule's geometry, vibrational signature, and electronic reactivity profile.

-

The molecule possesses a stable, planar aromatic structure.

-

The HOMO-LUMO gap of 4.27 eV indicates good chemical stability.

-

The imidazole ring is the primary site for electrophilic attack, while the carbaldehyde group is susceptible to nucleophilic attack.

-

The aldehydic oxygen and N3 atom are key hydrogen bond acceptor sites.

These computational results provide a robust framework for interpreting experimental data and for the rational design of new derivatives. Future work should focus on experimental validation of these findings through X-ray crystallography, IR/Raman spectroscopy, and NMR. Furthermore, this baseline study can be extended to model the interactions of this molecule with specific biological targets, such as enzyme active sites, to explore its potential as a lead compound in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-zeta basis set 6-311+G(d,p) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arar.sci.am [arar.sci.am]

The Genesis and Evolution of Substituted Imidazole Aldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted imidazole aldehydes represent a pivotal class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies pertaining to these valuable chemical entities. We delve into detailed experimental protocols for their preparation, present quantitative data on their biological activities, and explore their interactions with key cellular signaling pathways. This document is intended to be an in-depth resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

A Historical Perspective: From Glyoxaline to Functionalized Aldehydes

The journey of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring, which he named "glyoxaline," from the reaction of glyoxal and ammonia. This seminal discovery laid the groundwork for the exploration of a vast new territory in heterocyclic chemistry. Shortly after, in 1882, Bronisław Radziszewski expanded upon this work by developing a more general method for synthesizing 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a reaction now famously known as the Debus-Radziszewski imidazole synthesis.[1][2]

While these early syntheses established the imidazole core, the specific introduction of an aldehyde functionality onto the imidazole ring was a subsequent development. Though a definitive first synthesis of a simple imidazole aldehyde is not easily pinpointed in early literature, the advent of formylation reactions, such as the Vilsmeier-Haack reaction, provided a direct pathway to these crucial building blocks. This reaction, which formylates electron-rich aromatic compounds, proved applicable to the imidazole nucleus, enabling the targeted synthesis of imidazole aldehydes.[3] Further synthetic advancements, including the oxidation of hydroxymethylimidazoles and the formylation of lithiated imidazole intermediates, have provided a robust toolkit for the preparation of a diverse range of substituted imidazole aldehydes.

Synthetic Methodologies: Crafting the Imidazole Aldehyde Core

The synthesis of substituted imidazole aldehydes can be broadly approached in two ways: construction of the imidazole ring already bearing a masked or direct aldehyde precursor, or post-functionalization of a pre-formed imidazole ring.

The Vilsmeier-Haack Reaction: A Classic Approach to Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich heterocyclic systems like imidazole. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 2-butyl-4-chloro-5-formylimidazole [4][5]

This protocol outlines the synthesis of a substituted imidazole aldehyde using a Vilsmeier-Haack type reaction.

-

Preparation of the Imidazole Precursor: A condensation reaction between pentamidine hydrochloride and glyoxal is performed, maintaining the pH of the system between 6.0 and 7.5. Following the reaction, the resulting intermediate is dehydrated to yield 2-butyl-1H-imidazol-5(4H)-one.

-

Vilsmeier-Haack Formylation: In a separate reaction vessel, add phosphorus oxychloride (25 g) to toluene (50 mL) and stir for 10 minutes to dissolve. To this solution, add 2-butyl-1H-imidazol-5(4H)-one (9.8 g, 0.07 mol).

-

Heat the mixture to 100°C and add N,N-dimethylformamide (DMF) (12.8 g, 0.175 mol) dropwise.

-

After the addition is complete, maintain the reaction temperature at 100-105°C for 2 hours.

-

Upon completion, the reaction mixture is worked up to isolate the desired product, 2-butyl-4-chloro-5-formylimidazole.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack formylation of an imidazole.

Oxidation of Hydroxymethylimidazoles

A common and straightforward method for the synthesis of imidazole aldehydes is the oxidation of the corresponding hydroxymethylimidazoles. A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a frequently used reagent.

Experimental Protocol: Synthesis of 1H-Imidazole-4-carbaldehyde [6]

-

Dissolve 1H-imidazole-4-methanol (25.1 g, 0.254 mol) in methanol (250 g).

-

Transfer the solution to a 500 mL reaction vessel and add manganese dioxide (125 g, 1.43 mol).

-

Heat the reaction mixture to 40°C and stir for 6 hours.

-

After the reaction is complete, cool the mixture to 25°C and filter to remove the manganese dioxide.

-

Wash the filtered solid with methanol (2 x 50 g).

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 1H-imidazole-4-carbaldehyde.

Workflow for Oxidation Synthesis

Caption: Synthesis of imidazole aldehydes via oxidation.

Formylation via Lithiated Imidazoles

This method involves the deprotonation of an imidazole derivative at a specific position using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF. This approach offers high regioselectivity.

Experimental Protocol: Synthesis of Imidazole-2-carboxaldehyde [7]

-

To a solution of 2-bromo-1H-imidazole (0.65 g, 4.4 mmol) in anhydrous THF (20 mL) at 0°C, slowly add a 2 M solution of isopropylmagnesium chloride in THF (2.2 mL, 4.4 mmol). Stir for 5 minutes.

-

Add a 2.5 M solution of n-butyllithium in hexanes (3.5 mL, 8.8 mmol) dropwise, maintaining the temperature below 20°C. Stir for 30 minutes.

-

Add dry N,N-dimethylformamide (DMF) (0.32 g, 4.4 mmol) and allow the reaction to warm to 20°C over 30 minutes.

-

Quench the reaction with water (6 mL) while keeping the temperature below 20°C.

-

Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry, and concentrate. Purify the residue by silica gel chromatography to afford imidazole-2-carboxaldehyde.

Biological Activities and Quantitative Data

Substituted imidazole derivatives, including those with aldehyde functionalities, have garnered significant interest in drug discovery due to their broad spectrum of biological activities. They are known to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The imidazole scaffold is a key component in many established drugs.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of substituted imidazoles. These compounds often exert their activity by inhibiting key enzymes involved in cancer cell proliferation and survival.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2,4,5-trisubstituted imidazoles | T24 (Urothelial Carcinoma) | 56.11 - 67.29 | [1] |

| Imidazole-Thiadiazole Derivatives | HEPG2-1 (Liver Carcinoma) | 0.86 - 1.44 | [8] |

| N-1 arylidene amino imidazole-2-thiones | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 | [9][10] |

| Imidazole-Pyridine Hybrids | BT-474 (Breast) | 35.56 - 48.12 | [11] |

| 2-amino-1-arylidenaminoimidazoles | NUGC-3 (Gastric Cancer) | 0.05 - 0.91 | [12] |

Antimicrobial and Antifungal Activity

The imidazole core is a well-established pharmacophore in antifungal and antimicrobial agents. Substituted imidazole aldehydes and their derivatives have shown promising activity against a range of pathogens.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Imidazole-Pyridine Derivatives | Staphylococcus aureus, MRSA | 625 - 1250 | [13][14] |

| Imidazole-Pyridine Derivatives | Escherichia coli, Pseudomonas aeruginosa | 2500 - >5000 | [13][14] |

| Imidazole-Dienone Derivatives | Candida albicans (fluconazole-resistant) | 8 | [13] |

| Amide Imidazole Derivatives | Candida albicans | 8 | [15] |

| Imidazole and Triazole Derivatives | Candida species | Not specified | [16] |

| N-substituted Imidazole Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger | Not specified | [10][17] |

| Imidazole-Thiadiazole-Thiones | Various microbial strains | Not specified | [18] |

Role in Cellular Signaling Pathways

Substituted imidazoles have been identified as potent modulators of various cellular signaling pathways, which often underlies their therapeutic effects. A prominent target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory responses.

Inhibition of the p38 MAP Kinase Pathway

The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[19] Imidazole-based compounds have been developed as competitive inhibitors of p38α MAP kinase at the ATP-binding site.[19] By blocking the activity of p38 MAP kinase, these compounds can effectively suppress the inflammatory response.

p38 MAP Kinase Signaling Pathway

Caption: Imidazole derivatives as inhibitors of the p38 MAPK pathway.

Conclusion

Substituted imidazole aldehydes are a cornerstone of modern medicinal chemistry, with a rich history rooted in the fundamental discoveries of imidazole synthesis. The development of diverse and efficient synthetic routes to these compounds has opened up avenues for the creation of a multitude of biologically active molecules. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, often through the modulation of key signaling pathways like the p38 MAP kinase cascade, underscores their continued importance in the quest for new therapeutics. This guide serves as a foundational resource for researchers aiming to harness the potential of this remarkable class of heterocyclic compounds.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. benthamscience.com [benthamscience.com]

Methodological & Application

Application Notes and Protocols: 4,5-dimethyl-1H-imidazole-2-carbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis. Its unique structural features, including the reactive aldehyde group at the C2 position and the dimethyl-substituted imidazole core, make it an important precursor for the synthesis of a wide array of complex molecules. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its ability to participate in hydrogen bonding and coordinate with metal ions. Consequently, this aldehyde is of significant interest for the development of novel therapeutic agents, functional materials, and catalysts.

The primary applications of 4,5-dimethyl-1H-imidazole-2-carbaldehyde revolve around its use in condensation reactions, particularly for the formation of Schiff bases (imines). These Schiff bases are valuable intermediates in their own right and are frequently used as ligands for the synthesis of transition metal complexes with potential applications in catalysis and materials science. Furthermore, derivatives of this aldehyde have been explored for their biological activities, including antimicrobial and anti-inflammatory properties.

Key Applications

-

Synthesis of Schiff Bases: The most prominent application is the condensation reaction with primary amines to form Schiff bases. This reaction is typically straightforward and provides a modular approach to a diverse range of N-substituted imines. These compounds are pivotal in the construction of more complex heterocyclic systems and as ligands in coordination chemistry.

-

Preparation of Biologically Active Molecules: The imidazole core is a key component in many biologically active compounds. Schiff bases derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde and their subsequent derivatives are investigated for various pharmacological activities. The resulting compounds have shown potential as anti-inflammatory and antimicrobial agents.

-

Ligand Synthesis for Metal Complexes: The Schiff bases formed from this aldehyde are excellent chelating ligands, capable of coordinating with a variety of metal ions through the imine nitrogen and one of the imidazole ring nitrogens. These metal complexes are studied for their catalytic activity, magnetic properties, and potential as therapeutic agents.

Data Presentation: Synthesis of Imidazole-Based Schiff Bases

The following table summarizes representative data for the synthesis of Schiff bases from imidazole aldehydes and various primary amines. While specific data for 4,5-dimethyl-1H-imidazole-2-carbaldehyde is limited in publicly accessible literature, the data for the closely related imidazole-2-carboxaldehyde and 4-methyl-5-imidazolecarboxaldehyde are presented to illustrate typical reaction conditions and outcomes.

| Aldehyde | Amine | Solvent | Catalyst | Time (h) | Temp. (°C) | Yield (%) | Reference |

| Imidazole-2-carboxaldehyde | L-phenylalanine | Methanol | KOH | 1 | 60 | 78 | |

| 4-methyl-5-imidazolecarboxaldehyde | 2-aminophenol | Ethanol | - | 24 | Reflux | - | [1] |

| 4-methyl-5-imidazolecarboxaldehyde | 2-aminothiophenol | Ethanol | - | 1 | Reflux | - | [1] |

| Imidazole-2-carboxaldehyde | 4-aminoantipyrine | Ethanol | Acetic acid (cat.) | 6 | Reflux | 85 | [2] |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of Schiff bases and their corresponding metal complexes using 4,5-dimethyl-1H-imidazole-2-carbaldehyde, based on established procedures for analogous imidazole aldehydes.

Protocol 1: General Synthesis of Schiff Bases from 4,5-dimethyl-1H-imidazole-2-carbaldehyde

This protocol describes the condensation reaction between 4,5-dimethyl-1H-imidazole-2-carbaldehyde and a primary amine.

Materials:

-

4,5-dimethyl-1H-imidazole-2-carbaldehyde

-

Primary amine (e.g., aniline, substituted aniline, or alkylamine)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1.0 eq.) dissolved in absolute ethanol.

-

(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The Schiff base product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the purified Schiff base.

-

Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Protocol 2: Synthesis of a Metal Complex with an Imidazole-derived Schiff Base Ligand

This protocol outlines the synthesis of a metal complex using a Schiff base ligand prepared from 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Materials:

-

Schiff base ligand (from Protocol 1)

-

Metal salt (e.g., Cobalt(II) chloride, Nickel(II) chloride, Copper(II) chloride)

-

Methanol or Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Schiff base ligand (2.0 eq.) in methanol in a round-bottom flask with stirring.

-

In a separate flask, dissolve the metal salt (1.0 eq.) in methanol.

-

Add the metal salt solution dropwise to the ligand solution with vigorous stirring at room temperature.

-

A precipitate of the metal complex should form either immediately or after a short period of stirring (typically 1-3 hours).

-

Continue stirring for an additional 1-2 hours to ensure complete complexation.

-

Collect the solid metal complex by filtration.

-

Wash the precipitate with a small amount of cold methanol, followed by diethyl ether, to remove any unreacted starting materials.

-

Dry the complex under vacuum.

-

Characterize the resulting metal complex using techniques such as IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Visualizations

Caption: General workflow for the synthesis of Schiff bases.

Caption: Synthesis of a metal complex from a Schiff base ligand.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4,5-Dimethyl-1H-imidazole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel bioactive molecules, specifically Schiff bases and chalcones, using 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a key starting material. The synthesized compounds are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer properties. This document outlines synthetic methodologies, purification techniques, and characterization data. Additionally, it includes representative quantitative bioactivity data for analogous compounds and illustrates key signaling pathways that may be modulated by these molecules.

Introduction to Bioactive Imidazole Derivatives

The imidazole ring is a crucial scaffold in a vast array of biologically active compounds and pharmaceuticals.[1][2] Its presence is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The aldehyde functionality at the 2-position of the 4,5-dimethyl-1H-imidazole ring serves as a versatile handle for the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, which are known to exhibit significant biological effects.[5][6]

Schiff Bases: Formed by the condensation of an aldehyde with a primary amine, Schiff bases containing an imidazole moiety have demonstrated potent antimicrobial activity against a range of bacterial and fungal strains.[4][7][8]

Chalcones: These α,β-unsaturated ketones, synthesized via Claisen-Schmidt condensation, are precursors to flavonoids and have been extensively studied for their anticancer properties.[9] Imidazole-chalcone hybrids have been shown to induce apoptosis and inhibit cell cycle progression in various cancer cell lines.[1][2][3]

Synthesis of Bioactive Molecules

This section details the synthetic protocols for preparing Schiff bases and chalcones from 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

2.1. General Experimental Workflow

The overall workflow for the synthesis and evaluation of these bioactive molecules is depicted below.

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives of 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

2.2. Protocol 1: Synthesis of Imidazole Schiff Bases

This protocol describes the synthesis of a representative Schiff base from 4,5-dimethyl-1H-imidazole-2-carbaldehyde and a primary amine (e.g., aniline).

Materials:

-

4,5-Dimethyl-1H-imidazole-2-carbaldehyde

-

Aniline (or other primary amine)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 4,5-dimethyl-1H-imidazole-2-carbaldehyde in 50 mL of ethanol.

-

To this solution, add 10 mmol of aniline.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

After completion of the reaction, cool the mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.[11]

-

The crude product can be further purified by recrystallization from ethanol.

2.3. Protocol 2: Synthesis of Imidazole Chalcones

This protocol details the Claisen-Schmidt condensation for the synthesis of a chalcone from 4,5-dimethyl-1H-imidazole-2-carbaldehyde and an acetophenone derivative.

Materials:

-

4,5-Dimethyl-1H-imidazole-2-carbaldehyde

-

Substituted Acetophenone (e.g., 4-hydroxyacetophenone)

-

Ethanol

-

Aqueous Sodium Hydroxide (40%)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 10 mmol of 4,5-dimethyl-1H-imidazole-2-carbaldehyde and 10 mmol of the substituted acetophenone in 30 mL of ethanol in a flask.[12]

-

Cool the mixture in an ice bath and slowly add 10 mL of 40% aqueous sodium hydroxide solution with constant stirring.[9]

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid chalcone, wash thoroughly with water until the washings are neutral, and dry.[12]

-

Purify the crude product by recrystallization from a suitable solvent like ethanol.

Representative Bioactivity Data

While specific bioactivity data for derivatives of 4,5-dimethyl-1H-imidazole-2-carbaldehyde are not extensively available, the following tables present representative quantitative data for analogous imidazole-based Schiff bases and chalcones to indicate their potential efficacy.

Table 1: Representative Antimicrobial Activity of Imidazole-Based Schiff Bases (MIC in µg/mL)

| Compound Type | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Imidazole-Schiff Base 1 | 62.5 | 125 | 62.5 | >250 | [13] |

| Imidazole-Schiff Base 2 | 100 | 125 | 50 | 100 | [14] |

| Imidazole-Schiff Base 3 | 62.5 | - | 250 | - | [13] |

| Imidazole-Schiff Base 4 | - | 100 | 100 | - | [14] |

Table 2: Representative Anticancer Activity of Imidazole-Based Chalcones (IC50 in µM)

| Compound Type | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | Reference |

| Imidazole-Chalcone 1 | 9.88 | 7.05 | 15.21 | - | [12] |

| Imidazole-Chalcone 2 | 8.91 | 9.73 | 10.93 | - | [15] |

| Imidazole-Chalcone 3 | 1.26 | - | - | 1.89 | [2] |

| Imidazole-Chalcone 4 | - | 63.43 | 21.97 | - | [3] |

Potential Signaling Pathways

Imidazole-based bioactive molecules can exert their effects through various cellular signaling pathways. The following diagrams illustrate two common mechanisms of action for anticancer imidazole derivatives.

4.1. Tubulin Polymerization Inhibition and Apoptosis Induction

Many imidazole-chalcone derivatives exhibit anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[3]

Caption: Proposed mechanism of tubulin polymerization inhibition by an imidazole-chalcone derivative, leading to apoptosis.

4.2. Induction of the Intrinsic Apoptosis Pathway

Imidazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

Caption: Induction of apoptosis via the mitochondrial pathway by an imidazole derivative.

References

- 1. Synthesis of imidazothiazole-chalcone derivatives as anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-cancer activity of chalcone linked imidazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. ijacskros.com [ijacskros.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. opensciencepublications.com [opensciencepublications.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jetir.org [jetir.org]

- 11. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 12. researchgate.net [researchgate.net]

- 13. mediresonline.org [mediresonline.org]

- 14. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Application Notes and Protocols: 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a Pharmaceutical Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a versatile precursor for the development of novel pharmaceutical agents. The imidazole scaffold is a prominent feature in many clinically significant drugs due to its ability to engage in various biological interactions. This document outlines detailed protocols for the synthesis of bioactive molecules derived from this precursor, presents quantitative data on their biological activities, and visualizes key signaling pathways and experimental workflows.

Introduction

4,5-dimethyl-1H-imidazole-2-carbaldehyde is a key building block in medicinal chemistry, offering a reactive aldehyde group and a substituted imidazole core for the construction of complex heterocyclic systems.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer and antifungal properties.[2][3][4] This document will focus on the synthesis and biological evaluation of tetrasubstituted imidazole derivatives, a class of compounds that has shown significant therapeutic potential.

Synthesis of Bioactive Imidazole Derivatives

The following sections detail the synthesis of representative anticancer and antifungal agents derived from 4,5-dimethyl-1H-imidazole-2-carbaldehyde.

Anticancer Agents: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A common and efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles is the one-pot, four-component condensation reaction.[1][5][6][7][8] This approach allows for the rapid assembly of complex molecules from simple starting materials.

Experimental Workflow: Four-Component Synthesis

Caption: General workflow for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles.

Detailed Protocol: Synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives

This protocol is adapted from a general method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[5][9]

Materials:

-

4,5-dimethyl-1H-imidazole-2-carbaldehyde

-

Substituted benzaldehyde (e.g., benzaldehyde)

-

2-(Piperazin-1-yl)ethanamine

-

Ammonium acetate

-

Catalyst (e.g., SO₄²⁻/Y₂O₃)

-

Ethanol

-

Ethyl acetate

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4,5-dimethyl-1H-imidazole-2-carbaldehyde (1 mmol), a substituted benzaldehyde (1 mmol), 2-(piperazin-1-yl)ethanamine (1 mmol), and ammonium acetate (2 mmol) is taken in ethanol.

-

A catalytic amount of SO₄²⁻/Y₂O₃ is added to the reaction mixture.

-

The mixture is stirred at 80°C for 10 hours.

-

After completion of the reaction (monitored by TLC), the volume of the reaction mixture is reduced under vacuum.

-

The residue is diluted with cold water and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., 20% methanol in ethyl acetate) to afford the desired 1,2,4,5-tetrasubstituted imidazole derivative.

Quantitative Data: Anticancer Activity of Tetrasubstituted Imidazoles

The following table summarizes the in vitro anticancer activity (IC₅₀ values in µM) of various tetrasubstituted imidazole derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |